Fmoc-2-Nal-OH: A Comprehensive Technical Guide for Researchers
Fmoc-2-Nal-OH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-2-Nal-OH, or Nα-(9-fluorenylmethoxycarbonyl)-3-(2-naphthyl)-L-alanine, is a non-proteinogenic amino acid derivative that has become an invaluable tool in peptide chemistry and drug discovery. Its unique structural and photophysical properties, stemming from the bulky naphthyl side chain, offer distinct advantages in the design of novel peptides with enhanced biological activity, stability, and receptor selectivity. This technical guide provides an in-depth overview of the core properties of Fmoc-2-Nal-OH, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a review of its role in modulating specific signaling pathways.
Core Properties and Specifications
Fmoc-2-Nal-OH is a white to off-white powder, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in SPPS. The naphthyl group imparts significant hydrophobicity and steric bulk, influencing the conformation and binding properties of peptides into which it is incorporated.
Table 1: Physicochemical Properties of Fmoc-2-Nal-OH
| Property | Value | References |
| Molecular Formula | C₂₈H₂₃NO₄ | |
| Molecular Weight | 437.49 g/mol | |
| Appearance | White to slightly yellow powder | [1] |
| Melting Point | Approximately 155 °C | [1] |
| Solubility | Sparingly soluble in DMF, slightly soluble in DMSO and Methanol, slightly soluble in water. | [1] |
| Purity (HPLC) | ≥98.0% | |
| Storage Temperature | 2-8°C | |
| CAS Number | 112883-43-9 |
Applications in Peptide Synthesis and Drug Discovery
The primary application of Fmoc-2-Nal-OH is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of 2-Naphthylalanine (2-Nal) into peptide sequences can lead to several desirable outcomes:
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Enhanced Receptor Affinity and Selectivity: The bulky naphthyl group can create unique interactions with receptor binding pockets, often leading to increased affinity and selectivity. A notable example is the substitution of Phenylalanine (Phe) with 2-Nal in Neuromedin U-8, which significantly increases its selectivity for the Neuromedin U Receptor 2 (NMUR2).[2]
-
Increased Proteolytic Stability: The steric hindrance provided by the naphthyl side chain can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.
-
Fluorescent Probe: The naphthyl group possesses intrinsic fluorescent properties, allowing peptides containing 2-Nal to be used as probes in binding assays and structural studies without the need for external fluorescent labels.[3]
-
Antimicrobial Peptides: Peptides incorporating Fmoc-2-Nal-OH have shown potential as antimicrobial agents, with inhibitory effects against pathogens like Staphylococcus.[3]
Experimental Protocols
Incorporation of Fmoc-2-Nal-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for incorporating an Fmoc-2-Nal-OH residue into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for C-terminal amides).
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-Nal-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for sterically hindered couplings.
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Incorporation of Fmoc-2-Nal-OH):
-
In a separate vial, dissolve Fmoc-2-Nal-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) or HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Fmoc-2-Nal-OH solution to the deprotected resin.
-
Shake the reaction vessel for 2-4 hours. Due to the steric bulk of 2-Nal, a longer coupling time and a more potent coupling reagent like HATU are recommended to ensure complete reaction.[3]
-
Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Peptide Cleavage and Deprotection
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
After the final Fmoc deprotection, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Analysis
Purification by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically used for initial purification. The gradient can be optimized based on the hydrophobicity of the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm. The naphthyl group of 2-Nal also allows for detection at around 220 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.[4][5]
Analysis by Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the peptide containing the 2-Nal residue.[1][6]
Role in Signaling Pathways: Neuromedin U Receptor 2 (NMUR2)
Peptides incorporating 2-Nal have been instrumental in probing G-protein coupled receptor (GPCR) signaling. As mentioned, replacing Phenylalanine with 2-Nal in Neuromedin U-8 enhances its selectivity for NMUR2.[2] NMUR2 is a Gq/11-coupled receptor primarily expressed in the central nervous system and is involved in the regulation of appetite and energy homeostasis.[7]
NMUR2 Signaling Pathway:
-
Ligand Binding: A peptide agonist containing 2-Nal binds to the extracellular domain of the NMUR2 receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq/11 protein. GDP is exchanged for GTP on the Gαq subunit.
-
Effector Activation: The activated Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Signaling:
-
IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates various calcium-dependent enzymes and signaling pathways.
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses.
-
Caption: Neuromedin U Receptor 2 (NMUR2) Signaling Pathway.
Safety and Handling
Fmoc-2-Nal-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
Fmoc-2-Nal-OH is a powerful and versatile building block for the synthesis of novel peptides with tailored properties. Its incorporation can significantly enhance the biological activity, selectivity, and stability of peptides, making it a key component in the toolkit of researchers in peptide chemistry, pharmacology, and drug development. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for the effective utilization of Fmoc-2-Nal-OH in scientific research.
References
- 1. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
